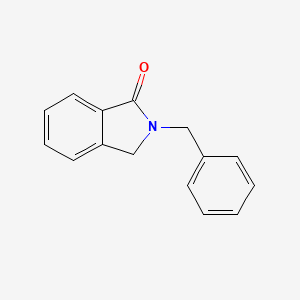

2-Benzylisoindolin-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-benzyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-9-5-4-8-13(14)11-16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSQXWFIZNVBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666465 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Reaction Chemistry of 2 Benzylisoindolin 1 One and Its Scaffolds

Electrophilic and Nucleophilic Modification of the Isoindolinone Ring System

The isoindolinone core contains an aromatic ring fused to a lactam. This aromatic portion (positions C4, C5, C6, and C7) can undergo electrophilic substitution, while the carbonyl group can direct nucleophilic attack via metallation.

The aromatic ring of the isoindolinone scaffold is susceptible to electrophilic halogenation. Aromatic rings are generally less reactive towards electrophiles than alkenes and often require a catalyst for reactions like bromination. pressbooks.publibretexts.org For the bromination of benzene (B151609), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically used to polarize the bromine molecule, increasing its electrophilicity. pressbooks.publibretexts.org

The regiochemical outcome of such a substitution on the 2-benzylisoindolin-1-one ring is governed by the directing effects of the substituents on the aromatic ring. The ring is substituted with an acyl-nitrogen (at C7a) and a carbonyl group (at C1). The amide functionality is typically an ortho, para-directing group, while the carbonyl is a deactivating meta-director. The interplay of these effects dictates the position of halogenation. Another effective reagent for aromatic bromination is N-bromosuccinimide (NBS), which can provide higher regioselectivity under specific conditions. nih.gov The reaction involves the electrophilic attack of a bromine source on the electron-rich aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion, before loss of a proton restores aromaticity. libretexts.orglibretexts.org

Functionalization at the C4-C7 positions of the isoindolinone core can be achieved with high regioselectivity using directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho-position. wikipedia.orguwindsor.ca

In the context of this compound, the lactam carbonyl group can serve as an effective DMG. organic-chemistry.orgbaranlab.org The Lewis basic oxygen atom of the carbonyl coordinates to the lithium ion of the organolithium reagent. This coordination brings the basic alkyl group into proximity with the C7-hydrogen, facilitating its abstraction to form a C7-lithiated intermediate. baranlab.orgharvard.edu This aryllithium species is a potent nucleophile and can be trapped with a wide array of electrophiles to install various functional groups exclusively at the C7 position. This method provides a powerful tool for elaborating the isoindolinone scaffold at a position that can be difficult to access through classical electrophilic substitution. rsc.org

Reactions Involving N-Acyliminium Ion Intermediates Generated from Isoindolinones

A significant area of isoindolinone chemistry involves the generation and reaction of N-acyliminium ions. These highly electrophilic intermediates are typically formed from precursors such as 3-hydroxy-, 3-alkoxy-, or 3-acyloxy-isoindolinones and serve as a gateway to a variety of 3-substituted products. rsc.orgresearchgate.netnih.gov

N-acyliminium ions generated from isoindolinone precursors are potent electrophiles that can be intercepted by a diverse range of nucleophiles. rsc.org This intermolecular reaction, often referred to as an amidoalkylation, results in the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position.

One notable application is the coupling reaction with unactivated olefins. nih.govnih.gov For instance, N-acyliminium ions, generated from 3-hydroxyisoindolin-1-ones in the presence of a Lewis acid like BF₃·OEt₂, react with olefins such as styrene. nih.govbeilstein-journals.org This process allows for the synthesis of complex 3-substituted isoindolinones. The reaction's scope includes various carbon, nitrogen, and sulfur-based nucleophiles, demonstrating its versatility in creating diverse molecular scaffolds. rsc.org

| Olefin Nucleophile | Product Type | Reference |

|---|---|---|

| Styrene | Csp3–Csp2 cross-coupling | nih.gov |

| α-Methylstyrene | Csp3–Csp3 cross-coupling | nih.gov |

| 1-Hexene | Csp3–Csp3 cross-coupling | nih.gov |

| Indene | Csp3–Csp2 cross-coupling | nih.gov |

Following the initial nucleophilic trapping of the N-acyliminium ion, subsequent reaction pathways can occur. When unactivated olefins are used as nucleophiles, the reaction often proceeds through a β-elimination step to yield an unsaturated product. nih.gov

The mechanism involves the initial electrophilic attack of the C3-centered N-acyliminium ion on the olefin's double bond. This forms a new carbon-carbon bond and a carbocationic intermediate. This intermediate then undergoes a rapid loss of a proton (β-elimination) from an adjacent carbon atom, resulting in the formation of a new double bond. This sequence of trapping and elimination provides a concise route to 3-(1-alkenyl)isoindolin-1-ones, which are valuable building blocks in organic synthesis. nih.govbeilstein-journals.org The regiochemical outcome of the elimination determines the final structure of the alkenyl substituent.

Transformations of the Pendant Benzyl (B1604629) Moiety

The N-benzyl group is not merely a passive substituent; it offers several avenues for further chemical transformation, including oxidation, removal (debenzylation), and modification of its own aromatic ring.

Oxidation: The benzylic methylene (B1212753) (CH₂) group is susceptible to oxidation to a carbonyl group. This transformation converts the N-benzyl group into an N-benzoyl group. A variety of oxidizing agents and catalytic systems, including those based on transition metals like copper or iron, can achieve this benzylic C-H oxidation. nih.govlongdom.org For instance, N-benzyl groups on other heterocyclic systems have been successfully oxidized to their corresponding benzoyl derivatives using chromium(VI) reagents. researchgate.net

Debenzylation: The N-benzyl group can be cleaved to reveal the parent N-H isoindolinone. A standard and widely used method for this transformation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under a hydrogen atmosphere. nih.gov This reductive cleavage is a common protecting group strategy in multi-step synthesis. Oxidative methods, using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), have also been employed for the removal of N-benzyl groups in certain contexts. researchgate.net

Pendant Ring Functionalization: The aromatic ring of the benzyl group can itself undergo electrophilic aromatic substitution. The N-CH₂-R substituent is an activating, ortho, para-director. Therefore, reactions such as bromination or nitration would be expected to functionalize the benzyl ring at the positions ortho and para to the methylene linker. youtube.com

Rearrangement: In more complex transformations, the benzyl group has been observed to migrate. In related lactam systems, an aza-semipinacol-type rearrangement involving the transfer of a benzyl group from one carbon to an adjacent one has been reported, highlighting the potential for skeletal reorganization under specific reaction conditions. nih.gov

Benzylic Functionalization Reactions

The benzylic C(sp³)–H bonds on the N-benzyl group of isoindolinones are targets for functionalization due to their relative weakness compared to other C-H bonds in the molecule. This reactivity has been exploited through various metal-catalyzed cross-coupling reactions, enabling the introduction of new substituents at this position.

One of the key strategies is the deprotonation of the benzylic C-H bond to form a benzylic carbanion, which can then react with electrophiles. rsc.org The acidity of these protons is enhanced by the adjacent phenyl ring and can be further influenced by coordination to metal complexes. rsc.org

Palladium-Catalyzed Carbonylative Arylation:

A notable example of benzylic functionalization is the palladium-catalyzed carbonylative arylation of weakly acidic benzylic C(sp³)–H bonds. nih.gov This method has been applied to azaarylmethylamines, which share the N-CH₂-Ar structural motif with this compound. The reaction introduces an aryl ketone moiety at the benzylic position. This transformation typically involves the reaction of a substrate containing a benzylic C-H bond with an aryl bromide under an atmosphere of carbon monoxide (CO). nih.govrsc.org

The process is believed to proceed via the in situ deprotonation of the benzylic C-H bond, generating a carbanion that participates in the catalytic cycle. rsc.org A Josiphos-ligated palladium catalyst has been identified as highly efficient for this transformation, enabling the reaction to proceed selectively without the formation of direct arylation byproducts. nih.gov Kinetic studies suggest that the oxidative addition of the aryl bromide to the palladium center is the rate-limiting step of the reaction. nih.gov

While direct examples specifically using this compound as the substrate in published carbonylative arylations are not extensively detailed, the methodology's success with related N-benzyl systems, such as azaarylmethylamines, demonstrates its potential applicability. rsc.org The reaction provides a powerful tool for constructing complex α-aryl ketone structures, which are prevalent in biologically active molecules. nih.gov

Table 1: Conditions for Palladium-Catalyzed Benzylic C(sp³)–H Carbonylative Arylation of Related Substrates

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium complex (e.g., with Josiphos or NIXANTPHOS ligands) | nih.govrsc.org |

| Reactants | Substrate with benzylic C-H, Aryl Bromide, Carbon Monoxide (1 atm) | nih.govrsc.org |

| Key Feature | Selective formation of α-aryl ketones | nih.gov |

| Mechanism | Involves reversible deprotonation of the benzylic C-H bond | rsc.org |

Other C-H Functionalization Strategies:

Beyond carbonylative arylation, various methods for benzylic C-H functionalization have been developed, which could potentially be applied to this compound. These include:

C-H Chlorination/Functionalization: This two-step strategy involves the selective chlorination of the benzylic C-H bond, followed by nucleophilic substitution to introduce a range of functional groups. wisc.edu

Photoredox Catalysis: Metallaphotoredox catalysis offers a mild approach for the diversification of molecules containing benzylic C-H bonds. rsc.org Photo-mediated methods can generate mesyloxy radicals capable of cleaving benzylic C-H bonds via hydrogen atom transfer (HAT), leading to functionalized products. rsc.org

Rhodium(II) Carbene-Mediated Functionalization: Donor/acceptor rhodium(II) carbenes can achieve highly site-selective functionalization of benzylic C-H bonds, even in the presence of other potentially reactive sites. nih.gov

These advanced methodologies underscore the broad potential for selectively modifying the benzylic position of the this compound core to access a wide array of complex derivatives.

Rearrangement Reactions Involving the Benzyl Group

Rearrangement reactions offer a pathway to fundamentally alter the carbon skeleton of a molecule, often leading to the formation of complex or unexpected structures from simpler precursors. In the context of N-substituted isoindolinone derivatives, rearrangements involving the N-benzyl group are of mechanistic and synthetic interest.

A study on the Lossen-like rearrangement of an N-phosphinoyl-O-sulphonylhydroxylamine derivative provides a rare example of benzyl group migration. rsc.org In this specific case, the substrate, (p-tolyl-CH₂)₂P(O)-NHOMs, when treated with an alkoxide, resulted in a product where one of the benzyl groups migrated from the phosphorus atom to the nitrogen atom. rsc.org

Key Findings of Benzyl Group Migration in a Lossen-like Rearrangement:

Migration Aptitude: The benzyl group was found to migrate, although less readily than an aryl group. This observation is mechanistically significant as it demonstrates that a saturated sp³-hybridized carbon can act as the migrating center. rsc.org

Competing Reactions: Due to the slower migration of the benzyl group, competing reactions became more prominent. For instance, with methoxide (B1231860) or ethoxide, the rearrangement product was formed in only 25-35% yield, with other products arising from solvent attack also being formed in significant amounts. rsc.org With bulkier alkoxides like isopropoxide or t-butoxide, the yield of the rearranged product increased to 70-80%. rsc.org

Mechanism: The migration of the benzyl group implies that the formation of the new nitrogen-carbon bond does not require the direct involvement of π-electrons, distinguishing it from aryl group migrations. rsc.org

Table 2: Effect of Alkoxide on Benzyl Group Rearrangement Yield

| Alkoxide | Rearrangement Product Yield | Reference |

|---|---|---|

| Methoxide | 25-35% | rsc.org |

| Ethoxide | 25-35% | rsc.org |

| Isopropoxide | 70-80% | rsc.org |

While this specific example does not involve this compound itself, it establishes the chemical precedent for the 1,2-migration of a benzyl group to a nitrogen atom in related systems. Such rearrangements are analogous to classic named reactions like the Benzilic Acid Rearrangement, which involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy-carboxylic acids, though the migrating group and centers differ. wikipedia.orgorganic-chemistry.org The potential for a benzyl group to undergo rearrangement in the this compound framework under specific reaction conditions remains an area for further investigation.

Derivatives and Analogues of 2 Benzylisoindolin 1 One

Synthesis of Variously Substituted Isoindolin-1-ones

A variety of synthetic strategies have been developed to produce substituted isoindolin-1-ones, allowing for the introduction of functional groups at various positions on the heterocyclic core.

One prominent method involves the directed ortho-lithiation of N'-benzyl-N,N-dimethylureas. The lithiation of N'-benzyl-N,N-dimethylurea and its substituted variants with tert-butyllithium (B1211817) (t-BuLi) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, followed by reaction with a range of electrophiles, yields 3-substituted isoindolin-1-ones in high yields. rsc.orgnih.govbeilstein-journals.org This one-pot procedure, which combines lithiation, substitution, and cyclization, is effective for a wide array of electrophiles. nih.govbeilstein-journals.org The process begins with the formation of a monolithium reagent, which appears as a yellow solution, followed by a dilithium (B8592608) intermediate observed as a reddish-orange solution, before finally forming a deep red mixture that is ready for reaction with an electrophile. beilstein-journals.org

Another effective one-pot method is an indium-mediated reductive heterocyclization. clockss.org This approach facilitates a condensation reaction between o-phthalaldehyde (B127526) and various nitroarenes using an indium/acetic acid system in refluxing toluene. clockss.org This methodology provides a direct route to variously substituted isoindolin-1-one (B1195906) derivatives and is noted for its environmental friendliness. clockss.org The reaction is tolerant of different functional groups on the nitroarene, including halogens (F, Cl, Br) and alkyl groups at ortho, meta, and para positions. clockss.org

A two-step reaction starting from 2-cyanobenzaldehyde (B126161) offers another route to 3-substituted isoindolin-1-ones. acs.org In this process, 2-cyanobenzaldehyde reacts with 2-nitroaniline (B44862) derivatives in dichloromethane (B109758) (DCM) with gentle warming. After cooling, the addition of methanolic potassium hydroxide (B78521) (KOH) solution prompts a reaction that forms a yellow paste, which is the desired product. acs.org

The table below summarizes the synthesis of various 3-substituted isoindolin-1-ones using the lithiation method with different electrophiles. beilstein-journals.org

| Entry | Electrophile | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | 2-Benzyl-3-hydroxy-3-phenylisoindolin-1-one | 85 |

| 2 | 4-Methoxybenzaldehyde | 2-Benzyl-3-hydroxy-3-(4-methoxyphenyl)isoindolin-1-one | 82 |

| 3 | 2-Furaldehyde | 2-Benzyl-3-(furan-2-yl)-3-hydroxyisoindolin-1-one | 75 |

| 4 | Acetone | 2-Benzyl-3-hydroxy-3-(propan-2-yl)isoindolin-1-one | 78 |

| 5 | Benzophenone | 2-Benzyl-3-hydroxy-3,3-diphenylisoindolin-1-one | 90 |

| 6 | Iodine | 2-Benzyl-3-iodoisoindolin-1-one | 70 |

| 7 | Benzyl (B1604629) bromide | 2,3-Dibenzylisoindolin-1-one | 88 |

Design and Synthesis of 3-Methyleneisoindolin-1-one (B1254794) Analogues

The 3-methyleneisoindolin-1-one moiety is a crucial scaffold found in several natural products and pharmacologically active compounds. mdpi.comnih.gov The design and synthesis of analogues of this structure are often aimed at exploring their biological activities, such as anti-cancer properties. nih.gov

One comprehensive study focused on constructing a library of 46 multi-substituted 3-methyleneisoindolin-1-ones to evaluate their anti-cancer potential. nih.gov The synthesis was achieved via a solution-phase parallel approach starting with an n-BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, which produced iodo-isoindolin-1-ones in 66-76% yields. These intermediates were then further diversified using palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings, as well as N-alkylation reactions, affording the final library members in yields ranging from 40-96%. nih.gov

Microwave-assisted synthesis has also been shown to be an efficient method for producing (Z)-3-methyleneisoindolin-1-one libraries. nih.gov This technique utilizes a copper(II) acetate (B1210297)/1,8-diazabicyclo[5.4.0]undec-7-ene (Cu(OAc)₂·H₂O/DBU) system to catalyze the reaction between 2-bromobenzamides and terminal alkynes. The reaction proceeds with high stereoselectivity for the (Z)-isomer and is tolerant of various substituents on the benzamide (B126) and a range of aryl and aliphatic alkynes. nih.gov It is suggested that DBU may act as both a base and a ligand for the copper catalyst. nih.gov

Other synthetic routes rely on palladium-catalyzed reactions. A one-pot sequence involving Sonogashira coupling, carbonylation, and hydroamination of dihalides, alkynes, and amines in phosphonium (B103445) salt-based ionic liquids has been developed to synthesize substituted 3-methyleneisoindolin-1-ones. acs.org This method also shows high selectivity for the (Z)-isomers. acs.org Another approach involves the annulation of methyl 2-acylbenzoates with various amines or ammonium (B1175870) acetate, which proceeds smoothly without the need for a transition-metal catalyst to yield a wide variety of 3-methyleneisoindolin-1-ones. researchgate.net

The table below details the optimization of microwave-assisted synthesis of (Z)-2-benzyl-3-benzylideneisoindolin-1-one. nih.gov

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | K₂CO₃ | DMF | 110 | 45 |

| 2 | Cu(OAc)₂·H₂O | K₂CO₃ | DMF | 110 | 60 |

| 3 | Cu(OAc)₂·H₂O | DBU | DMF | 110 | 85 |

| 4 | Cu(OAc)₂·H₂O | DBU | Toluene | 110 | 72 |

| 5 | Cu(OAc)₂·H₂O | DBU | Dioxane | 110 | 78 |

| 6 | Cu(OAc)₂·H₂O | DBU | DMF | 130 | 86 |

Isoindolinone-Fused Heterocyclic Systems

The isoindolinone core can serve as a building block for the construction of more complex, fused heterocyclic systems. These structures are of interest due to their potential for unique biological activities and their presence in natural products. rsc.orgrsc.org

An innovative strategy for creating spiro-fused systems involves an organocatalytic enantioselective (4+3) cyclization. rsc.orgrsc.org This reaction uses a chiral phosphoric acid to catalyze the cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols. The process yields spiro isoindolinone-oxepine-fused indoles, which contain a spiro-quaternary stereocenter, in high yields and with excellent enantioselectivity. rsc.orgrsc.org

Isoindolinone intermediates are also pivotal in the synthesis of other fused heterocycles like cinnolines and 1,2,4-benzotriazines. aub.edu.lb These compounds can be prepared through a two-step reaction sequence where the isoindolinone derivative undergoes an intramolecular cyclization. acs.orgaub.edu.lb

Furthermore, derivatives of 7,8,13,14-tetrahydro-5H-isoindolo[1,2-b] nih.govbenzazepin-5-one have been synthesized from dihydronarceine imide N-oxide. chemicalpapers.com Reaction with acetic anhydride (B1165640) under various conditions leads to the formation of these complex fused systems, alongside derivatives of 1-benzylisoindolin-3-one. chemicalpapers.com The synthesis of isoindolinone-fused rings can also be achieved via the Heck reaction. researchgate.net

Structure-Reactivity Relationships in 2-Benzylisoindolin-1-one Derivatives

The relationship between the structure of this compound precursors and their reactivity is crucial for controlling reaction outcomes, particularly in terms of yield and stereoselectivity.

In the synthesis of 3-methyleneisoindolin-1-ones, the structure of the starting materials significantly influences the stereochemistry of the final product. For instance, in the cyclocarbonylative Sonogashira reaction of N-(4-chlorophenyl)-2-ethynylbenzamide with iodobenzene, the reaction is highly stereoselective, yielding the (E)-isomer of 2-(4-chlorophenyl)-3-(2-oxo-2-phenylethylidene)isoindolin-1-one over the (Z)-isomer with an 89:11 ratio. unipi.it This preference is attributed to the lower steric hindrance of the (E)-isomer. unipi.it Conversely, the annulation of methyl 2-acylbenzoates with certain amines can lead exclusively to the (Z)-form of the resulting 3-methyleneisoindolin-1-one. researchgate.net

In palladium-catalyzed syntheses, the choice of ligands and additives can interact with the substrate's structural features to guide the reaction pathway. For example, in the construction of a 3-methyleneisoindolin-1-one library, the diversification of an iodo-isoindolin-1-one intermediate through Sonogashira and Suzuki-Miyaura couplings demonstrates how the reactivity of the C-I bond can be harnessed to form new C-C bonds, with the success and yield of these reactions being dependent on the specific coupling partners and catalytic system used. nih.gov

Applications of 2 Benzylisoindolin 1 One As a Synthetic Intermediate

Building Block for Complex Polyheterocyclic Architectures

The rigid bicyclic structure of 2-benzylisoindolin-1-one makes it an ideal starting point for the synthesis of elaborate, multi-ring heterocyclic systems. By leveraging the reactivity of the lactam ring and the adjacent aromatic ring, chemists can construct fused polyheterocyclic compounds with significant therapeutic potential.

One notable application is in the synthesis of isoindolo[1,2-b] nih.govbenzazepine derivatives. These complex structures, which contain a seven-membered azepine ring fused to the isoindolinone core, have been investigated for their biological activity. For instance, derivatives of 7,8,13,14-tetrahydro-5H-isoindolo[1,2-b] nih.govbenzazepin-5-one have been synthesized and evaluated for their cytotoxic effects on leukemia cells. nih.gov The synthesis often involves multi-step sequences where the isoindolinone moiety is elaborated and cyclized to form the larger polyheterocyclic architecture. Some of these derivatives have shown the ability to inhibit the proliferation of P388 leukemia cells in vitro. nih.gov

Similarly, the isoindolinone framework is a key precursor for another class of polyheterocyclic compounds, the indolobenzazepines, which include medicinally important scaffolds like paullones. The synthesis of 7,8-dihydroindolo[2,3-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one, an isomer of paullone (B27933), demonstrates the utility of related precursors in constructing these complex ring systems. nih.gov These synthetic strategies often involve transition-metal-catalyzed reactions to form key carbon-carbon and carbon-nitrogen bonds, ultimately leading to the desired fused heterocyclic system. nih.gov The development of such compounds is significant for cancer chemotherapy research, as paullone isomers are known inhibitors of cyclin-dependent kinases (Cdks). nih.gov

Furthermore, the isoindolin-1-one (B1195906) core can be considered a foundational unit for aza-analogues, such as pyrrolo[3,4-b]pyridin-5-ones. nih.govbohrium.com These compounds replace the benzene (B151609) ring of the isoindolinone with a pyridine (B92270) ring, creating novel polyheterocyclic systems with potential biological activities. The synthesis of these aza-analogues can be achieved through one-pot multicomponent reactions, highlighting an efficient pathway to structural diversity. nih.gov

A summary of representative polyheterocyclic architectures synthesized from isoindolinone-related precursors is presented below.

| Starting Material Type | Target Polyheterocycle | Synthetic Strategy | Reference |

| Isoindolinone Precursors | Isoindolo[2,1-b]isoquinolin-7(5H)-one | Pd-catalyzed intramolecular direct arylation | nih.gov |

| Dihydronarceine imide TV-oxide | 7,8,13,14-Tetrahydro-5H-isoindolo[1,2-b] nih.govbenzazepin-5-one | Rearrangement and cyclization | nih.gov |

| Substituted Phenylhydrazines | 7,8-Dihydroindolo[2,3-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one | Fischer indole (B1671886) synthesis followed by cyclization | nih.gov |

| Benzamides and Alkynes | Pyrrolo[3,4-b]pyridin-5-ones | Ugi-Zhu/Cascade reactions | bohrium.com |

Precursor in the Synthesis of Advanced Organic Scaffolds

In medicinal chemistry, a "scaffold" refers to a core molecular structure that is common to a series of compounds and can be systematically modified to explore structure-activity relationships. The isoindolin-1-one moiety is recognized as a "privileged scaffold" because it is a recurring structural feature in many biologically active molecules. psu.edursc.orgrsc.orgnih.gov this compound, therefore, serves as an excellent precursor for generating libraries of advanced organic scaffolds for drug discovery programs.

The versatility of the this compound scaffold lies in the ability to introduce a wide variety of substituents at the C3 position. Nickel-catalyzed amidoalkylation reactions of γ-hydroxy lactams (which can be derived from this compound) with various nucleophiles provide access to a diverse range of 3-substituted isoindolinones. nih.gov This method allows for the incorporation of both carbon (ketones, arenes) and heteroatom (alcohols, thiols, amines) nucleophiles, yielding compounds with significant structural diversity. nih.gov

The following table showcases the synthesis of various 3-substituted this compound scaffolds.

| Product | Nucleophile Type | Yield | Reference |

| 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one | Carbon (Ketone) | 92% | nih.gov |

| 2-Benzyl-3-(2-(2-nitrophenyl)-2-oxoethyl)isoindolin-1-one | Carbon (Ketone) | 93% | nih.gov |

| 2-Benzyl-3-(2-(2-chlorophenyl)-2-oxoethyl)isoindolin-1-one | Carbon (Ketone) | 93% | nih.gov |

| 2-Benzyl-3-mesitylisoindolin-1-one | Carbon (Arene) | 90% | nih.gov |

Another powerful method for elaborating the this compound scaffold is through the synthesis of (Z)-3-methyleneisoindolin-1-ones. These are synthesized from N-benzyl-2-bromobenzamides and terminal alkynes using copper catalysis. nih.gov The resulting exocyclic double bond provides a handle for further functionalization, making these compounds valuable intermediates for creating more complex scaffolds. These methyleneisoindolinones are useful intermediates in the total synthesis of isoindolobenzazepine alkaloids like lennoxamine (B1248200) and chilenine. psu.edunih.gov

The development of one-pot reactions, such as the Ugi four-component reaction followed by copper-catalyzed coupling, further streamlines the synthesis of diverse isoindolinone libraries. researchgate.net This approach allows for the rapid generation of structurally complex molecules from simple starting materials, which is highly valuable in high-throughput screening for new drug candidates.

Role in the Formation of Other Nitrogen-Containing Cyclic Systems

Beyond serving as a core that is retained in the final product, this compound and its derivatives can be used as intermediates that are transformed into other types of nitrogen-containing heterocycles. These transformations can involve ring-opening, rearrangement, or ring-expansion reactions, demonstrating the synthetic plasticity of the isoindolinone core.

A prime example is the synthesis of larger ring systems, such as N-benzyl 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. This seven-membered ring system can be prepared via a multi-step sequence that also allows for the production of N-benzylisoindolin-1-one, showcasing the common lineage of these different heterocyclic systems from shared precursors. psu.edu

The transformation of isoindolinone precursors into isoindolobenzazepines, as discussed previously, is also a clear example of forming a new, larger nitrogen-containing ring system (an azepine ring) fused to the original structure. nih.govnih.gov Similarly, cascade reactions starting from isoindolinone-related precursors can lead to the formation of entirely new heterocyclic frameworks, such as pyrazino[2,1-a]isoindoles or pyrazino[2,1-a]isoquinolines. mdpi.com These complex transformations often proceed through the generation of reactive intermediates like N-acyliminium ions, which can be trapped intramolecularly or intermolecularly to build new rings. researchgate.net

The versatility of the isoindolinone core as a precursor is further highlighted by its use in palladium-catalyzed cascade reactions. For example, N,2-diallylaniline derivatives can be transformed into tricyclic nitrogen heterocycles through a sequence of aminopalladation and carbopalladation, demonstrating how related open-chain precursors can be cyclized into complex ring systems that may include or be alternatives to the isoindolinone structure. nih.gov These advanced synthetic methods underscore the central role of isoindolinone-type structures in the broader field of nitrogen heterocycle synthesis. organic-chemistry.orgcem.com

Mechanistic Elucidation in 2 Benzylisoindolin 1 One Chemistry

Detailed Reaction Mechanism Studies of Key Synthetic Pathways

The formation of the isoindolinone core, particularly 3-substituted variants, often proceeds through a multi-step sequence that can be initiated from different starting materials. One plausible mechanism begins with the nucleophilic addition of a primary amine, such as benzylamine (B48309), to a (Z)-3-benzylideneisobenzofuran-1(3H)-one precursor. rsc.org This initial step leads to the formation of an enol intermediate, which subsequently tautomerizes into its more stable keto form. rsc.org

Following this, an intramolecular nucleophilic addition occurs, where the amide nitrogen attacks the ketone, yielding a 3-hydroxyisoindolin-1-one intermediate. rsc.org This hydroxylactam is a key branching point. Under acidic conditions, it can be protonated and lose a molecule of water to generate a highly reactive N-acyliminium ion (NAI). rsc.org The final step involves the trapping of this NAI by a nucleophile, such as a hydride source (e.g., NaBH₃CN), to furnish the 3-substituted isoindolin-1-one (B1195906) product. rsc.org

Another significant pathway involves the domino reaction of 2-bromobenzamides with terminal alkynes, catalyzed by a Cu(OAc)₂·H₂O/DBU system under microwave irradiation. nih.gov The proposed mechanism likely starts with a Sonogashira coupling reaction, followed by an intramolecular cyclization to yield a (Z)-3-methyleneisoindolin-1-one. nih.gov The high stereoselectivity for the Z-isomer is a notable feature of this pathway. nih.gov

Ultrasound irradiation has also been shown to accelerate these reaction sequences, promoting efficient mixing and intense localized heating that can enhance reaction rates under mild conditions. rsc.orgresearchgate.net

Investigation of Reactive Intermediates

The synthetic routes toward 2-benzylisoindolin-1-one and its derivatives are characterized by the formation of several key reactive intermediates that dictate the course of the reaction.

N-Acyliminium ions are highly electrophilic and versatile intermediates central to the functionalization of the isoindolinone core. nih.govresearchgate.netnih.gov They are typically generated from stable precursors like 3-hydroxyisoindolinones (hydroxylactams) or other N,O-acetals under acidic conditions, which facilitate the departure of a leaving group such as a hydroxyl group. rsc.orgacs.org The stability and generation of the NAI are crucial for the success of the reaction. acs.org

The power of NAIs lies in their ability to react with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds at the C3 position of the isoindolinone ring. nih.govacs.org Various catalytic systems have been developed to generate these intermediates under milder conditions, enhancing their synthetic utility and functional group tolerance. researchgate.netacs.org

| Catalyst System | Precursor | Key Features | Reference |

|---|---|---|---|

| Calcium(II) Triflate (Ca(OTf)₂) | 3-Hydroxyisoindolinones | Mild conditions, tolerant to various functionalities, allows trapping by carbon, nitrogen, and sulfur nucleophiles. | acs.orgnih.gov |

| Nickel(II) Perchlorate (Ni(ClO₄)₂) | γ-Hydroxy Lactams | Effective for amidoalkylation reactions with ketone nucleophiles. | acs.org |

| Brønsted Acids (e.g., TFA, TsOH) | 3-Hydroxyisoindolinones | Classical method, effective for generating NAIs for subsequent reduction or trapping. | rsc.orgacs.org |

| Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃) | N,O-Acetals | Stoichiometric use often required, but effective for NAI generation. | acs.org |

The mechanism of NAI formation involves the nucleophilic attack from a tert-enamide on the NAI, leading to C-C bond formation. The subsequent intermediate can then undergo β-proton elimination to yield the final product. beilstein-journals.org

Keto-enol tautomerism is a fundamental process in the initial stages of certain synthetic routes to isoindolinones. wikipedia.orglibretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com In the context of isoindolinone synthesis from isobenzofuranones, the reaction proceeds through an initial enol intermediate which then rearranges to the more stable keto tautomer. rsc.orgresearchgate.net

The general mechanism for this tautomerism can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed: The carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon forms the enol. libretexts.org

Base-catalyzed: The α-hydrogen is removed by a base to form an enolate, which is then protonated on the oxygen atom to yield the enol.

The equilibrium between the keto and enol forms is thermodynamically driven, with the keto form typically being more stable and thus favored. thermofisher.com However, the transient formation of the enol or enolate is mechanistically crucial for the subsequent cyclization step. rsc.org For instance, the nucleophilic addition of a primary amine to a (Z)-3-benzylideneisobenzofuran-1(3H)-one initially produces an enol, which tautomerizes to a stable keto-amide intermediate before the final intramolecular cyclization. rsc.org

While cationic intermediates like NAIs are common, carbanionic and radical species also play a role in the synthesis of isoindolinone frameworks. aidic.it Organic electrochemistry, for example, can generate anionic and cationic radical species from neutral organic molecules, providing access to a variety of useful reactive intermediates. aidic.it

Studies have explored the stereoselective synthesis of fused isoindolone systems via both carbanionic and radical intermediates. acs.orgacs.org Carbanions are carbon atoms with a negative charge and a lone pair of electrons. youtube.com Their stability is influenced by the electron-withdrawing nature of adjacent groups and is generally opposite to that of carbocations, with methyl carbanions being more stable than tertiary ones. youtube.com

Radical intermediates, which possess an unpaired electron, are also utilized. youtube.com For example, an azido (B1232118) radical (N₃•), generated from an azide (B81097) source, can act as a hydrogen atom shuttle, which is critical for certain reductive cyclization reactions. unist.ac.kr Radical addition to C=N bonds has also been developed as a route to 3-substituted isoindolinone derivatives. mdpi.com These radical reactions can be initiated by various methods, including the use of tert-butyl nitrite (B80452) (TBN) to trigger a radical sp³ C-H activation relay. lookchem.com

Analysis of Regioselectivity and Stereoselectivity in Isoindolinone Formation

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product) is paramount in synthesizing structurally defined isoindolinones. msu.edu

Regioselectivity is often influenced by the electronic properties of substituents on the aromatic rings. For instance, in copper-catalyzed annulation reactions to form the isoindoline (B1297411) ring, electron-withdrawing groups on a benzaldehyde (B42025) component can enhance the electrophilicity of the aldehyde, promoting faster cyclization. Conversely, electron-donating groups may require more forcing conditions. In formal [2+2+2] cycloadditions to form aryl-substituted isoindolinones, high regioselectivity has been achieved. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu Many modern synthetic methods for isoindolinones offer high levels of stereocontrol. A copper-catalyzed domino reaction to produce 3-methyleneisoindolin-1-ones, for example, proceeds with high stereoselectivity, exclusively forming Z-isomers. nih.gov This selectivity is often attributed to the steric hindrance posed by substituents on the benzamide (B126) and alkyne substrates, which directs the intramolecular annulation. nih.gov

Asymmetric synthesis, a field dedicated to producing an excess of one enantiomer, is particularly important. wikipedia.org The use of chiral catalysts or auxiliaries can induce enantioselectivity. ethz.ch In some cases, the choice of reaction conditions can completely switch the stereochemical outcome. A notable example is the base-dependent stereodivergent intramolecular aza-Michael reaction for synthesizing 1,3-disubstituted isoindolines. uniovi.es

| Base | Control Type | Predominant Product | Rationale | Reference |

|---|---|---|---|---|

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Kinetic | trans-product | The kinetically controlled product forms faster. | uniovi.es |

| TBAF (Tetrabutylammonium fluoride) | Thermodynamic | cis-product | Allows for epimerization to the more thermodynamically stable product. | uniovi.es |

Kinetic and Thermodynamic Aspects of Cyclization Reactions

The final product distribution in a reaction that can yield multiple products can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: Under conditions where the reaction is irreversible (often at lower temperatures), the major product will be the one that is formed fastest (i.e., has the lowest activation energy). This is known as the kinetic product. libretexts.orgpressbooks.pub

Thermodynamic Control: Under conditions where the reaction is reversible (often at higher temperatures), an equilibrium is established. The major product will be the most stable one (i.e., has the lowest Gibbs free energy), regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgpressbooks.pub

This distinction is highly relevant in isoindolinone chemistry. In the base-dependent synthesis of 1,3-disubstituted isoindolines, using a non-equilibrating base like DBU leads to the kinetic product. uniovi.es However, when a base like TBAF is used, the reaction becomes reversible, allowing the initial kinetic product to epimerize into the more stable thermodynamic product. uniovi.es

Studies on related C-H activation reactions have shown that kinetic and thermodynamic selectivities can be opposing. acs.orgresearchgate.net For example, kinetic selectivity might favor substrates with electron-donating groups, while thermodynamic selectivity favors those with electron-withdrawing groups. acs.orgresearchgate.net This highlights the importance of carefully considering reaction conditions—such as temperature, solvent, and catalyst—as they can dictate whether a reaction proceeds via a kinetic or thermodynamic pathway, ultimately determining the structure of the final this compound derivative. wikipedia.org

Computational and Theoretical Studies on 2 Benzylisoindolin 1 One

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for mapping the energetic landscapes of chemical reactions. These calculations allow for the optimization of geometries for reactants, intermediates, transition states, and products, thereby elucidating reaction mechanisms.

In the context of synthesizing the isoindolinone skeleton, computational studies have been instrumental. For instance, the mechanism of a base-catalyzed one-pot reaction between 2-cyanobenzaldehyde (B126161) and primary nitroalkanes to form 3-substituted isoindolinones was investigated using DFT calculations. figshare.com This study supported a pathway involving an initial nitroaldol (Henry) reaction, followed by cyclization and rearrangement. Such calculations can determine the activation energies for each step, identifying the rate-determining step and rationalizing the reaction conditions required.

For the synthesis of 2-benzylisoindolin-1-one, which can be achieved through methods like the reductive C-N coupling of 2-carboxybenzaldehyde (B143210) with benzylamine (B48309), DFT could be used to model the entire reaction coordinate. organic-chemistry.org This would involve calculating the energy profile for the initial imine formation, subsequent reduction, and final intramolecular amidation. By modeling the transition states, researchers can understand how catalysts, such as platinum nanowires, lower the activation barriers. organic-chemistry.org Furthermore, in transition-metal-catalyzed syntheses, such as palladium-catalyzed C-H carbonylation of benzylamines, computational modeling is essential to unravel the complex catalytic cycle, including oxidative addition, migratory insertion of CO, and reductive elimination steps. researchgate.net

Table 1: Representative Energy Profile Data from a Hypothetical DFT Calculation for an Isoindolinone Synthesis Step (Note: This table is illustrative, based on typical data from computational studies on related systems.)

| Structure | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | B3LYP/6-31+G(d) | 0.00 | 0.00 |

| Transition State | B3LYP/6-31+G(d) | +21.5 | +22.1 |

| Product | B3LYP/6-31+G(d) | -15.8 | -15.2 |

Elucidation of Regioselectivity and Stereoselectivity through Computational Models

When functionalizing the isoindolinone scaffold, questions of regioselectivity and stereoselectivity often arise. Computational models are exceptionally adept at predicting and explaining these outcomes. For reactions involving this compound, such as alkylation at the C3 position, computational analysis can predict whether the incoming electrophile will add to the desired carbon or react elsewhere, for instance, at the nitrogen or the carbonyl oxygen.

A DFT study on the N-ethylation of a related N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide system successfully rationalized the observed regioselectivity by comparing the activation barriers for reaction at the two possible nitrogen sites. beilstein-journals.org A similar approach for this compound would involve calculating the energies of the transition states for attack at different nucleophilic or electrophilic centers to predict the most favorable reaction pathway.

Stereoselectivity in the synthesis of 3-substituted isoindolinones is another area where computational chemistry provides critical insights. The asymmetric synthesis of these compounds often results in high diastereomeric ratios. acs.org Computational modeling can explain the origin of this selectivity by analyzing the transition state structures. By comparing the energies of the different diastereomeric transition states, chemists can understand why one stereoisomer is formed preferentially. Factors such as steric hindrance between the substituent, the chiral auxiliary (if used), and the isoindolinone core can be quantified to build a predictive model for stereochemical outcomes. researchgate.net

Conformational Analysis and Molecular Torsion Studies

The three-dimensional structure and conformational flexibility of this compound are crucial for its interaction with biological targets or its packing in a crystal lattice. The molecule possesses several rotatable bonds, most notably the C-N bond connecting the benzyl (B1604629) group to the lactam nitrogen and the C-C bond between the phenyl ring and the methylene (B1212753) bridge.

Conformational analysis through computational methods involves scanning the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This allows for the identification of low-energy, stable conformations and the energy barriers between them. For this compound, a key aspect would be to determine the preferred orientation of the benzyl group relative to the isoindolinone plane. DFT calculations on a related benzyl-N-pyrrolylketene showed that the pyrrole (B145914) ring was perpendicular to the ketene (B1206846) plane in the lowest energy conformation, a finding that could be analogous to the orientation of the benzyl ring in this molecule. researchgate.net

Table 2: Hypothetical Torsional Energy Data for the N-CH₂ Bond Rotation in this compound (Note: This table is for illustrative purposes to show typical data from a conformational analysis.)

| Dihedral Angle (Cipso-N-CH₂-Cphenyl) | Relative Potential Energy (kcal/mol) | Conformation Type |

| 0° | 5.2 | Eclipsed |

| 60° | 0.5 | Gauche |

| 120° | 4.8 | Eclipsed |

| 180° | 0.0 | Anti (Staggered) |

Prediction of Spectroscopic Properties (e.g., NMR, IR) to Aid Structural Assignment

Computational chemistry provides a powerful means to predict spectroscopic data, which can then be compared with experimental spectra to confirm or elucidate a molecule's structure. DFT calculations are routinely used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. ivanmr.com

For this compound, DFT calculations can compute the vibrational frequencies corresponding to specific bond stretches and bends. nih.govresearchgate.net For example, the characteristic C=O stretching frequency of the lactam, the C-N stretching modes, and the aromatic C-H vibrations can all be calculated. These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental IR spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net This is invaluable for assigning the signals in the experimental NMR spectrum, especially for complex molecules or for distinguishing between possible isomers. nih.gov For this compound, this would help in unambiguously assigning the protons and carbons of both the isoindolinone core and the benzyl substituent. The strong correlation between calculated and experimental spectra serves as a robust validation of the proposed chemical structure. nih.govsemanticscholar.org

Table 3: Comparison of Representative Experimental and Hypothetical DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for an Isoindolinone Structure (Note: This table illustrates the typical correlation between experimental and DFT-predicted NMR data. Experimental data is based on similar known compounds. rsc.org)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O (Lactam) | 171.2 | 170.5 |

| C-N (Quaternary) | 145.3 | 144.8 |

| Aromatic CH | 132.1 | 131.9 |

| Aromatic CH | 128.9 | 128.5 |

| Aromatic CH | 123.7 | 123.5 |

| Aromatic CH | 123.4 | 123.1 |

| N-CH₂ | 47.1 | 46.8 |

Advanced Analytical Techniques for Research on 2 Benzylisoindolin 1 One

Spectroscopic Methodologies for Structural Characterization

Spectroscopy is a cornerstone in the chemical analysis of 2-Benzylisoindolin-1-one, enabling researchers to confirm its identity, structure, and purity. Different spectroscopic methods probe various aspects of the molecule's interaction with electromagnetic radiation to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides a map of all hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on both the isoindolinone core and the benzyl (B1604629) group, as well as the two key methylene (B1212753) (CH₂) groups. The integration of these signals confirms the number of protons in each environment.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbon of the lactam, the aromatic carbons, and the benzylic and isoindolinone methylene carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. compoundchem.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous signal assignment. ugm.ac.id A COSY spectrum reveals proton-proton coupling, identifying which protons are adjacent to one another. ugm.ac.id An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C spectra. ugm.ac.idresearchgate.net

Expected Chemical Shifts for this compound

This table presents typical, expected chemical shift ranges based on the structural motifs present in the molecule. Actual values may vary depending on the solvent and experimental conditions.

| Atom Type | Structure Fragment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | Isoindolinone Ring (C₄-C₇) | 7.4 - 7.9 | 120 - 145 |

| Aromatic Protons | Benzyl Ring (C₂'-C₆') | 7.2 - 7.4 | 125 - 140 |

| Methylene Protons | Isoindolinone Ring (-CH₂-) | ~4.4 | ~45 - 55 |

| Methylene Protons | Benzyl Group (N-CH₂-Ph) | ~4.8 | ~45 - 55 |

| Carbonyl Carbon | Lactam C=O | N/A | 165 - 175 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that can be used to determine the precise molecular formula. researchgate.net This technique unequivocally distinguishes the target compound from other molecules with the same nominal mass.

For this compound, HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺. The experimentally measured exact mass is then compared to the theoretically calculated mass for the proposed formula, C₁₅H₁₄NO⁺. A close match provides definitive confirmation of the compound's elemental composition.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Ion Formula | [C₁₅H₁₃NO + H]⁺ |

| Calculated Monoisotopic Mass | 224.1070 Da |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. A characteristic fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzylic C-N bond. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

The FTIR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group in the five-membered lactam ring. Other key signals include those for aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Characteristic FTIR Absorption Bands for this compound

This table presents expected absorption ranges for the key functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Amide (Lactam) | 1680 - 1720 | Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

UV-Vis Spectroscopy in Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light, such as aromatic rings and conjugated systems. The isoindolinone core of this compound is a strong chromophore.

This property allows UV-Vis spectroscopy to be an effective tool for real-time reaction monitoring. For instance, in a synthesis starting from precursors that lack the complete isoindolinone chromophore, the formation of the product can be tracked by monitoring the increase in absorbance at a specific wavelength over time. The analysis of related isoindolinone derivatives shows characteristic absorption maxima in the near-ultraviolet range.

Typical UV-Vis Data for Isoindolinone Derivatives

| Technique | Parameter | Typical Value |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~230 - 290 nm |

By creating a calibration curve, the absorbance can be directly related to the concentration of the product, allowing for the determination of reaction kinetics and endpoint.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are indispensable for the purification and analytical assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative analysis. It is also used for the purification of the compound on a preparative scale.

In a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This compound, being a moderately polar compound, is well-suited for this technique. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs light. Studies on related isoindolinone isomers have utilized detection wavelengths of 255 nm and 290 nm. The time at which the compound elutes, known as the retention time, is a characteristic property under specific chromatographic conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound, which is the basis for quantitative analysis.

Representative HPLC Method for Isoindolinone Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Detection | UV at 255 nm or 290 nm |

| Analysis Type | Purity assessment, Quantification |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For this compound, GC analysis would require careful selection of conditions due to its relatively high molecular weight and boiling point. The technique is valuable for assessing the purity of a sample and quantifying the compound, especially when coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter being particularly sensitive to nitrogen-containing compounds. nih.gov

The process involves injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of the compound between the two phases. Factors such as column temperature, gas flow rate, and the chemical nature of the stationary phase are optimized to achieve good resolution. For a compound like this compound, a high-temperature, non-polar or medium-polarity column would likely be required. Derivatization might be employed to increase its volatility and thermal stability if necessary. nih.gov

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Provides good separation for semi-volatile compounds. |

| Carrier Gas | Helium | Inert mobile phase. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates the analyte from potential impurities. |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | Provides sensitive detection of the organic compound. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. nih.gov For this compound, TLC is an invaluable tool in a synthetic chemistry setting. umich.edu The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel (the stationary phase). nih.gov The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. uvic.ca

Separation is achieved based on the compound's affinity for the stationary and mobile phases. umich.edu Given the structure of this compound, which contains a polar lactam group and a non-polar benzyl group, it exhibits moderate polarity. Therefore, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be suitable for achieving an optimal retention factor (Rf) value, typically between 0.3 and 0.7 for good separation. uvic.cahplc.sk Visualization can be achieved under UV light, as the aromatic rings in the molecule will absorb UV radiation. nih.gov

Table 2: Hypothetical TLC Data for this compound

| Mobile Phase (Solvent System) | Rf Value | Observation |

|---|---|---|

| 100% Hexane | 0.05 | Compound is highly retained by the polar silica gel. |

| 70:30 Hexane:Ethyl Acetate | 0.40 | Good separation, ideal for reaction monitoring. |

| 50:50 Hexane:Ethyl Acetate | 0.65 | Compound moves further up the plate. |

| 100% Ethyl Acetate | 0.85 | Low retention, close to the solvent front. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a modern evolution of High-Performance Liquid Chromatography (HPLC). UPLC systems utilize columns packed with smaller particles (sub-2 µm) and operate at much higher pressures (up to 15,000 psi) than traditional HPLC systems. creative-proteomics.comresearchgate.net This results in significantly faster analysis times, greater resolution, and increased sensitivity. researchgate.netpharmascholars.com

For the analysis of this compound, UPLC offers a substantial advantage in terms of throughput and separation efficiency, especially when analyzing it within complex mixtures or for high-resolution purity assessments. A typical UPLC method would employ a reversed-phase column, such as an ACQUITY UPLC BEH C18 column. pharmascholars.com The mobile phase would likely consist of a gradient mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. The gradient elution allows for the efficient separation of compounds with a range of polarities. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance across a range of UV wavelengths.

Table 3: Typical UPLC Method Parameters for this compound

| Parameter | Value/Condition | Rationale |

|---|---|---|

| System | ACQUITY UPLC | High-pressure system for sub-2 µm particles. |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides excellent separation for a wide range of compounds. pharmascholars.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. |

| Gradient | 5% to 95% B over 2 minutes | Allows for rapid separation of components with varying polarity. |

| Flow Rate | 0.6 mL/min | Optimal for high resolution and speed in UPLC. |

| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |

| Detection | PDA Detector (210-400 nm) | Monitors UV absorbance for quantification and peak purity. |

Preparative Chromatography for Compound Isolation

When larger quantities of a purified compound are needed for further research, such as for structural elucidation by NMR or for biological testing, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC. lcms.cz Instead of injecting microliter volumes onto a narrow-bore column, milligram-to-gram quantities of a mixture are injected onto a larger-diameter column packed with the same type of stationary phase. lcms.cznih.gov

For the isolation of this compound, an analytical HPLC or UPLC method would first be developed and optimized for the best separation. lcms.cz This method is then scaled up by increasing the column size, flow rate, and injection volume proportionally. The goal is to maximize throughput while maintaining the necessary resolution to separate the target compound from impurities. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined. The solvent is then evaporated to yield the isolated this compound. nih.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a higher degree of certainty in analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of liquid chromatography (HPLC or UPLC) with the mass analysis capabilities of tandem mass spectrometry. agnopharma.com This method is ideal for detecting and quantifying this compound at very low concentrations in complex matrices. csuohio.edu

After separation on the LC column, the eluent is directed into the mass spectrometer's ion source. For a molecule like this compound, electrospray ionization (ESI) in positive ion mode would be effective, as the lactam nitrogen can be readily protonated to form a pseudomolecular ion [M+H]+. bu.edu

In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) selects this precursor ion. The ion then enters the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the third quadrupole (Q3). agnopharma.com This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and allows for accurate quantification even in the presence of co-eluting interferences. csuohio.edu

Table 4: Projected LC-MS/MS Parameters and Transitions for this compound

| Parameter | Value/Condition | Description |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the analyte by protonation. |

| Precursor Ion ([M+H]+) | m/z 224.11 | Corresponds to the protonated molecule of this compound (C15H13NO). |

| Product Ion 1 | m/z 91.05 | Corresponds to the tropylium ion [C7H7]+, from the cleavage of the benzyl group. |

| Product Ion 2 | m/z 133.05 | Corresponds to the isoindolinone fragment after loss of the benzyl group. |

| Collision Energy | Optimized (e.g., 20-35 eV) | Energy applied in the collision cell to induce fragmentation. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) offers an alternative, highly definitive method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. nih.gov The technique combines GC separation with tandem mass spectrometry detection. The most common ionization method in GC-MS is Electron Ionization (EI), which uses a high-energy electron beam to create a molecular ion (M+•) and extensive, reproducible fragmentation. nih.gov

The fragmentation pattern produced by EI is like a chemical fingerprint, which is highly characteristic of the molecule's structure. By comparing the obtained mass spectrum with a library of known spectra, a compound can be identified with a high degree of confidence. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity, reducing background noise and improving detection limits, making it a powerful tool for trace analysis and confirmation. nih.gov For this compound, characteristic fragments would be expected from the cleavage of the benzyl group and fragmentation of the isoindolinone ring system.

Table 5: Anticipated GC-MS Fragmentation for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Description |

|---|---|---|

| 223 | [M]+• | Molecular Ion |

| 132 | [M - C7H7]+• | Loss of the benzyl group. |

| 104 | [C7H6N]+ | Fragment from the isoindolinone ring. |

| 91 | [C7H7]+ | Tropylium ion (base peak), characteristic of a benzyl moiety. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the solid-state structure of this compound and its derivatives. Furthermore, for chiral molecules that crystallize as a single enantiomer, X-ray crystallography can be employed to determine the absolute stereochemistry, a critical aspect in pharmaceutical and materials science research.

The application of X-ray crystallography to isoindolinone derivatives has provided significant insights into their molecular geometry and intermolecular interactions in the solid state. While the crystal structure of the parent this compound is not publicly available, detailed structural studies on closely related derivatives offer valuable information about the conformational preferences of the isoindolinone core and the influence of substituents on the crystal packing.

A notable example is the crystal structure of 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, which has been determined by single-crystal X-ray diffraction. The crystallographic analysis of this derivative provides a model for the solid-state conformation of N-benzyl substituted isoindolinones.

Detailed Research Findings from a Representative Derivative

The crystal structure of 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one was determined from a single crystal grown from a solution. The analysis revealed that the compound crystallizes in the triclinic space group P-1, with two molecules in the asymmetric unit. The precise unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₉N₃O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.137(2) |

| b (Å) | 7.8158(9) |

| c (Å) | 17.465(2) |

| α (°) | 81.05(2) |

| β (°) | 77.18(2) |

| γ (°) | 75.31(2) |

| Volume (ų) | 913.7 |

| Z | 2 |

| Temperature (K) | 153 |

| R-factor (%) | 4.0 |

For chiral derivatives of this compound, X-ray crystallography is an indispensable tool for determining the absolute configuration of stereogenic centers. By analyzing the diffraction data of a single crystal of an enantiomerically pure compound, particularly through the anomalous dispersion of X-rays by the atoms, the true three-dimensional arrangement of the substituents around a chiral center can be established. This is crucial for structure-activity relationship studies, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Benzylisoindolin-1-one, and how are reaction conditions optimized for yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in studies using potassium trifluoroborate derivatives. Key parameters include solvent selection (e.g., dichloromethane or toluene), catalyst loading (e.g., 5–10 mol% Pd(OAc)₂), and reaction temperature (e.g., reflux at 80–110°C). Optimization involves iterative testing of stoichiometry and reaction time, with yields quantified via HPLC or GC-MS .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, NMR (400 MHz, CDCl₃) reveals aromatic proton environments (δ 7.2–7.5 ppm) and benzyl CH₂ groups (δ 3.8–4.1 ppm). NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons. Complementary techniques like IR spectroscopy validate carbonyl stretching (~1650 cm⁻¹), while mass spectrometry provides molecular weight confirmation .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Recrystallization from ethanol or ethyl acetate is commonly used. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities. Purity is assessed via melting point analysis and TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). For large-scale synthesis, flash chromatography or preparative HPLC may be employed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel this compound derivatives?

- Methodological Answer : Contradictions arise from overlapping signals or impurities. Strategies include:

- Comparative analysis : Cross-referencing with known derivatives (e.g., 3,5-dimethoxybenzyl analogs) to identify substituent effects .

- 2D NMR : Using COSY or HSQC to resolve signal assignments.

- Iterative purification : Re-running chromatography with adjusted solvent systems to isolate pure fractions .

Q. What statistical approaches are used to optimize reaction parameters in palladium-catalyzed syntheses of this compound?

- Methodological Answer : Design of Experiments (DOE) frameworks, such as response surface methodology, are applied. Variables include catalyst loading, temperature, and solvent polarity. ANOVA identifies significant factors, while Pareto charts prioritize optimization steps. For example, a 2³ factorial design can reduce trial runs by 50% while maximizing yield .

Q. How do substituents on the benzyl group affect the bioactivity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups. Bioactivity is tested via in vitro assays (e.g., enzyme inhibition or cytotoxicity). For instance, methoxy-substituted derivatives show enhanced binding to MAO-B, validated via kinetic assays and molecular docking .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Detailed experimental logs must include:

- Catalyst activation steps : Pre-treatment of Pd catalysts under inert atmospheres.

- Spectroscopic calibration : Regular NMR referencing with TMS or solvent peaks.

- Peer validation : Independent replication by collaborators, with raw data archived in open-access repositories .

Q. How should researchers address ethical standards in publishing synthetic data for this compound?

- Methodological Answer : Disclose all conflicts of interest and funding sources. Raw spectral data (e.g., NMR FIDs) should be submitted as supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundant data presentation and ensure transparency in methodology .

Conflict Resolution in Research

Q. What strategies mitigate discrepancies between computational predictions and experimental results for this compound reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten